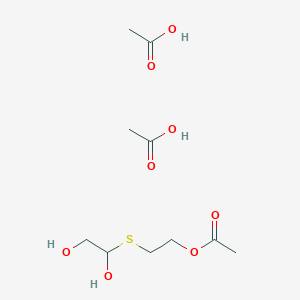
1-Dodecyl-4-methylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4-methylpyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C18H32ClN . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long dodecyl chain attached to a pyridinium ring, which imparts unique physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-methylpyridin-1-ium chloride can be synthesized through the quaternization of 4-methylpyridine with dodecyl chloride. The reaction typically involves heating the reactants in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows: [ \text{C}5\text{H}4\text{NCH}3 + \text{C}{12}\text{H}{25}\text{Cl} \rightarrow \text{C}{18}\text{H}_{32}\text{ClN} ]
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process may include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-4-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4-methylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4-methylpyridin-1-ium chloride involves its interaction with lipid membranes. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Dodecylpyridinium chloride
- 1-Methylpyridinium chloride
- 1-Benzyl-4-methylpyridinium chloride
Comparison: 1-Dodecyl-4-methylpyridin-1-ium chloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic pyridinium head. This dual nature makes it an effective surfactant and antimicrobial agent. Compared to 1-Dodecylpyridinium chloride, the presence of the methyl group in this compound enhances its solubility and reactivity in certain chemical reactions.
Eigenschaften
CAS-Nummer |
79916-29-3 |
|---|---|
Molekularformel |
C18H32ClN |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
1-dodecyl-4-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19;/h13-14,16-17H,3-12,15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QPDSALLMZSDJIM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


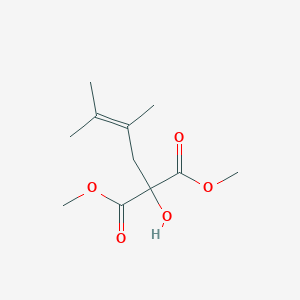

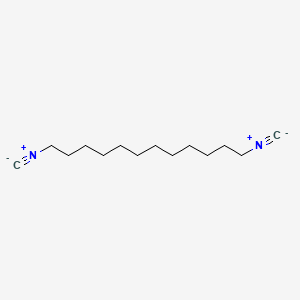
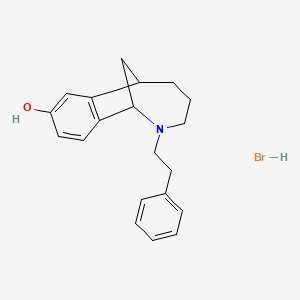
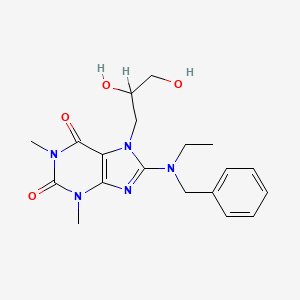
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
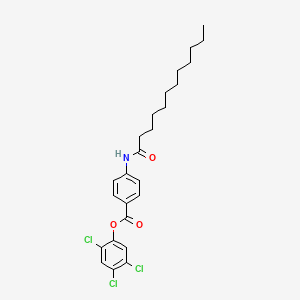
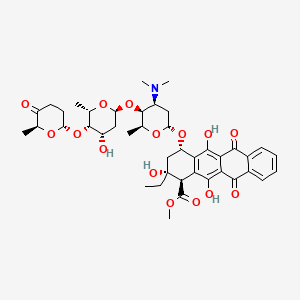
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
